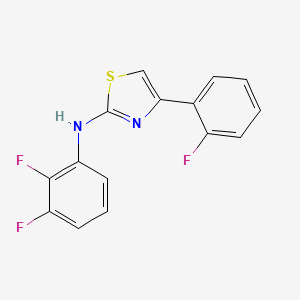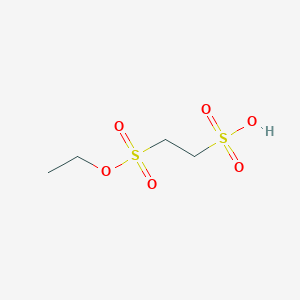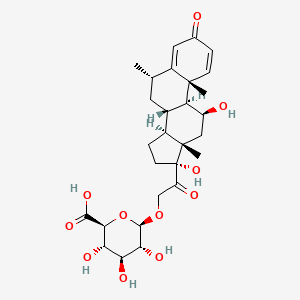
6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide: is a synthetic glucocorticoid derivative. It is a metabolite of methylprednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly significant in the field of pharmacology and medicinal chemistry due to its enhanced solubility and bioavailability compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide typically involves the glucuronidation of 6alpha-Methyl Prednisolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound generally follows the chemical synthesis route due to its scalability. The process involves the protection of hydroxyl groups, selective glucuronidation, and subsequent deprotection steps. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, which may have different pharmacological properties.
Scientific Research Applications
Chemistry: In chemistry, 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide is used as a reference standard for analytical methods, including chromatography and mass spectrometry.
Biology: In biological research, this compound is used to study glucocorticoid metabolism and its effects on cellular processes.
Medicine: Medically, it is investigated for its potential therapeutic effects in inflammatory and autoimmune diseases. Its enhanced solubility makes it a candidate for improved drug formulations.
Industry: In the pharmaceutical industry, it is used in the development of new glucocorticoid drugs with better pharmacokinetic profiles.
Mechanism of Action
6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
- Prednisolone 21-beta-D-Glucuronide
- Methylprednisolone
- Prednisone
Comparison: Compared to these compounds, 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide has enhanced solubility and bioavailability, making it more effective in certain therapeutic applications. Its unique glucuronide moiety also contributes to its distinct pharmacokinetic properties.
Properties
Molecular Formula |
C28H38O11 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H38O11/c1-12-8-14-15-5-7-28(37,18(31)11-38-25-22(34)20(32)21(33)23(39-25)24(35)36)27(15,3)10-17(30)19(14)26(2)6-4-13(29)9-16(12)26/h4,6,9,12,14-15,17,19-23,25,30,32-34,37H,5,7-8,10-11H2,1-3H3,(H,35,36)/t12-,14-,15-,17-,19+,20-,21-,22+,23-,25+,26-,27-,28-/m0/s1 |
InChI Key |
LPCPKOQHUNKTEF-OCVKYFKFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
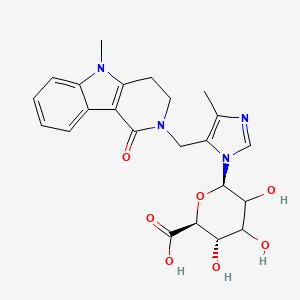
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
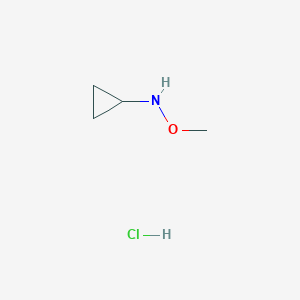
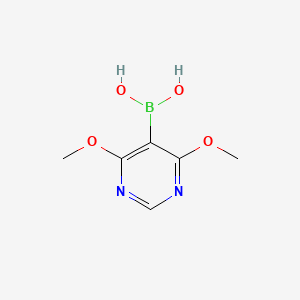
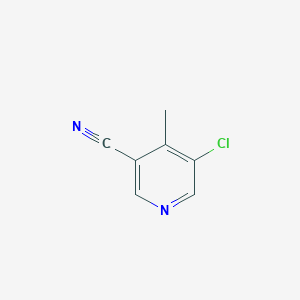
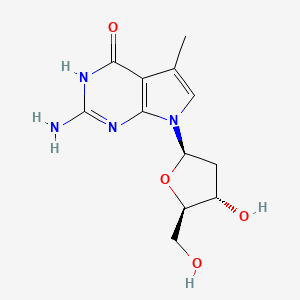
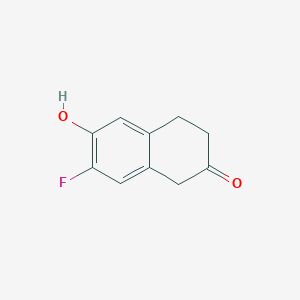
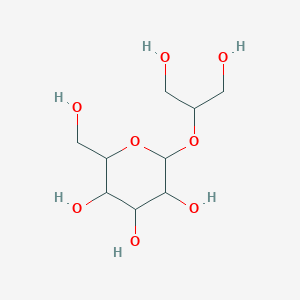
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
